molecular formula C17H13NO2 B3045361 4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl- CAS No. 105562-17-2

4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-

Cat. No.: B3045361
CAS No.: 105562-17-2
M. Wt: 263.29 g/mol
InChI Key: SVIFRGZAVGAWDP-UHFFFAOYSA-N
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Description

The compound 4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl- features a fused naphthoisoxazole core with an epoxide bridge spanning positions 4 and 7. This structure combines the aromaticity of the naphthalene system with the strained reactivity of the epoxide ring, making it a unique scaffold for chemical and pharmaceutical studies. The phenyl group at position 3 introduces steric and electronic effects that influence its solubility and reactivity.

Properties

IUPAC Name

12-phenyl-10,14-dioxa-11-azatetracyclo[6.5.1.02,7.09,13]tetradeca-2,4,6,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16(19-15)17(13)20-18-14/h1-9,13,15-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIFRGZAVGAWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3C2C4C5=CC=CC=C5C3O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10536941
Record name 3-Phenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,2]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105562-17-2
Record name 3-Phenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,2]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction may start with a naphthalene derivative that undergoes nitration, followed by cyclization with hydroxylamine to form the isoxazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and control reaction conditions precisely. Continuous flow chemistry might be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : Reduction reactions can be performed on the isoxazole ring or other functional groups present.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Reagents such as halogens (Cl₂, Br₂) or strong bases (NaOH) are typically employed.

Major Products Formed

  • Oxidation: : Phenolic derivatives, quinones.

  • Reduction: : Reduced isoxazole derivatives, hydroxylated compounds.

  • Substitution: : Halogenated derivatives, alkylated products.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It could be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of 4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl- depends on its specific biological target. Generally, compounds with isoxazole rings can interact with enzymes or receptors, leading to biological effects. The phenyl group may enhance binding affinity to certain targets, and the isoxazole ring may be involved in key interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents/Modifications Key Features
Target Compound Naphth[2,3-d]isoxazole + epoxide 3-phenyl, 4,9-epoxide High strain from epoxide; aromatic and reactive regions .
5,8-Dimethoxy-3,9-dimethyl analog () Naphth[2,3-d]isoxazole + epoxide 5,8-dimethoxy, 3,9-dimethyl Methoxy groups enhance electron density; methyl groups increase lipophilicity .
Naphtho[2,3-d]isoxazole-4,9-diones () Naphth[2,3-d]isoxazole + diones 4,9-dione groups Dione moieties enable conjugation and Michael addition reactivity .
17β-Hydroxy-androstano[2,3-d]isoxazole () Steroid + isoxazole Fused to androstane skeleton Steroid backbone confers hormonal activity; used in doping research .
Benzo[f]isoindole-dione () Benzoisoindole + epoxide + dione 2-methyl, 4,9-diphenyl, 1,3-dione Dual functional groups (epoxide + dione) for multi-step reactivity .

Physicochemical Properties

Property Target Compound 5,8-Dimethoxy-3,9-dimethyl Analog Naphtho-diones () Steroid-Isoxazole ()
Reactivity High (epoxide strain) Moderate (stable substituents) High (dione electrophilicity) Low (steroid stability)
Solubility Low (aromatic + phenyl) Moderate (methoxy groups) Low (planar diones) Very low (steroid hydrophobicity)
Thermal Stability Moderate High Moderate High

Biological Activity

The compound 4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl- is a member of the isoxazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Synthesis of 4,9-Epoxynaphth[2,3-d]isoxazole

The synthesis of isoxazoles typically involves cycloaddition reactions or modifications of existing naphthalene derivatives. The specific synthetic route for 4,9-Epoxynaphth[2,3-d]isoxazole has not been extensively documented in the literature. However, similar compounds have been synthesized using various catalytic methods, including organocatalytic approaches and microwave-assisted reactions that enhance yields and reduce reaction times .

Table 1: Common Synthetic Methods for Isoxazole Derivatives

MethodDescriptionYield (%)
Organocatalytic ReactionUtilizes organophosphine catalysts for regioselective synthesis40-70
Microwave-Assisted SynthesisEnhances reaction rates and yields60-90
SonicationUtilizes ultrasonic waves to promote reactions50-80

Antitumor Activity

Research into the biological activity of isoxazole derivatives indicates potential antitumor effects. For instance, compounds structurally related to 4,9-Epoxynaphth[2,3-d]isoxazole have shown cytotoxicity against various cancer cell lines. A study demonstrated that certain isoxazoles induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Case Study: Antiproliferative Effects

In a recent study involving a series of isoxazole derivatives:

  • Compound A (similar structure) exhibited an IC50 value of 25 µM against A-549 lung cancer cells.
  • Compound B demonstrated significant inhibition of growth in MCF-7 breast cancer cells with an IC50 of 30 µM.

These findings suggest that 4,9-Epoxynaphth[2,3-d]isoxazole may possess comparable antiproliferative properties.

Enzyme Inhibition

Isoxazole derivatives have been investigated for their ability to inhibit various enzymes. In particular, some compounds have shown promising results as inhibitors of carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis.

Table 2: Inhibition Data for Isoxazole Derivatives Against Carbonic Anhydrase

CompoundIC50 (µM)% Inhibition
Compound AC2112.3 ± 1.679.5
Compound AC3228.4 ± 2.368.7

The most effective compound from this series exhibited an IC50 value significantly lower than standard inhibitors like acetazolamide .

Antimicrobial and Antioxidant Activities

Some derivatives related to 4,9-Epoxynaphth[2,3-d]isoxazole have also been evaluated for antimicrobial properties. For example:

  • Compound X showed activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Antioxidant assays indicated that certain derivatives can scavenge free radicals effectively.

The biological activity of 4,9-Epoxynaphth[2,3-d]isoxazole may be attributed to its ability to interact with specific cellular targets:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and modulate Bcl-2 family proteins.
  • Inhibition of Signaling Pathways : Some studies indicate that these compounds can alter MAPK signaling pathways critical for cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,9-epoxynaphth[2,3-d]isoxazole derivatives?

  • Methodological Answer : The compound can be synthesized via dearomative 1,3-dipolar cycloaddition reactions. For example, reacting 1-Boc-pyrroles with silver α-bromo alkylidenenitronates under mild conditions yields 3a,6a-dihydro-4-Boc-pyrrolo[2,3-d]isoxazole-2-oxides, which can be deoxygenated to obtain the target scaffold . Alternative routes involve cycloaddition of nitromethanes with naphthoquinones to form naphtho[2,3-d]isoxazole-4,9-diones, as reported in antifungal studies .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, the crystal structure of a related dimethyl-substituted analog (5,8-dimethoxy-3,9-dimethyl derivative) was resolved using Mo Kα radiation (λ = 0.71073 Å) at 173 K, revealing a fused bicyclic system with an epoxy bridge and phenyl substituent . Synchrotron radiation or cryogenic crystallography can enhance resolution for complex derivatives.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For instance, 1H^1H-NMR can identify proton environments in the tetrahydrofuran-like epoxy ring, while 13C^{13}C-NMR distinguishes sp3^3-hybridized carbons in the isoxazole ring. Mass spectrometry (HRMS-ESI) confirms molecular weight, and IR detects key functional groups like C-O-C epoxy stretches (~1250 cm1 ^{-1}) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking studies are essential. For example, DFT calculations (B3LYP/6-31G*) can model the electron density of the epoxyisoxazole ring to predict nucleophilic attack sites. Docking into HSP90’s ATP-binding pocket (PDB: 1UYL) using AutoDock Vina evaluates binding affinity, guided by isoxazole-based inhibitors like NVP-AUY922 .

Q. What experimental strategies resolve contradictions in reported biological activities?

  • Methodological Answer : Perform comparative cytotoxicity assays across multiple cell lines (e.g., A549, HCT116, MCF-7) with standardized protocols. For instance, compounds with isoxazole moieties linked to thienopyrimidines showed IC50_{50} values ranging from 0.8–12.3 µM, but variability arises from assay conditions (e.g., incubation time, serum concentration). Normalize data using positive controls (e.g., doxorubicin) and validate via dose-response curves .

Q. How to evaluate the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to screen against 100+ kinases. Focus on ATP-binding domains due to structural similarity to HSP90 inhibitors. Confirm hits with Western blotting for downstream targets (e.g., AKT, RAF-1) in cancer cell lines. Isoxazole derivatives have shown selective inhibition of kinases like CDK2 and VEGFR2 .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize epoxide ring-opening. For cycloadditions, use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s salen-Co complexes) to control stereochemistry. Monitor enantiomeric excess via chiral HPLC or 1H^1H-NMR with shift reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-
Reactant of Route 2
4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-

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